molecular formula C18H14N4O3S2 B3206844 N-methyl-N-phenyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide CAS No. 1040674-97-2

N-methyl-N-phenyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide

Cat. No.: B3206844
CAS No.: 1040674-97-2
M. Wt: 398.5 g/mol
InChI Key: OWPMLZJGQNUZRH-UHFFFAOYSA-N
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Description

N-methyl-N-phenyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a thiophene ring, a sulfonamide group, and a pyridine moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-phenyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide typically involves multi-step organic reactionsSpecific reagents and catalysts, such as triethylamine and various solvents, are often employed to facilitate these reactions .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-phenyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the sulfonamide group, leading to different reduced products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the thiophene or pyridine rings .

Scientific Research Applications

N-methyl-N-phenyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-methyl-N-phenyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the compound’s application. The pathways involved often include inhibition of enzyme activity, disruption of cellular processes, or binding to DNA, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides, oxadiazoles, and thiophene derivatives. Examples are:

Uniqueness

What sets N-methyl-N-phenyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-methyl-N-phenyl-2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O3S2/c1-22(14-7-3-2-4-8-14)27(23,24)15-9-11-26-16(15)18-20-17(21-25-18)13-6-5-10-19-12-13/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPMLZJGQNUZRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-methyl-N-phenyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
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N-methyl-N-phenyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
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N-methyl-N-phenyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
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N-methyl-N-phenyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
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N-methyl-N-phenyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
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N-methyl-N-phenyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide

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